molecular formula C14H23NO4 B12310607 1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid

1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid

Cat. No.: B12310607
M. Wt: 269.34 g/mol
InChI Key: HVEGVUCDDCZOSN-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (BOC) protecting group and a cyclopropyl group. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid typically involves the protection of the piperidine nitrogen with a BOC group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and sustainability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine, various oxidized derivatives, and substituted piperidine compounds.

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid primarily involves the protection of the amine group by the BOC group. The BOC group is introduced through nucleophilic attack on di-tert-butyl dicarbonate, forming a stable carbamate linkage . The protected amine can then undergo various synthetic transformations without interference from the amine functionality. Deprotection is achieved through acid-catalyzed cleavage, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules where specific spatial arrangements are required.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-4-5-10(12(16)17)11(15)9-6-7-9/h9-11H,4-8H2,1-3H3,(H,16,17)

InChI Key

HVEGVUCDDCZOSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C2CC2)C(=O)O

Origin of Product

United States

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